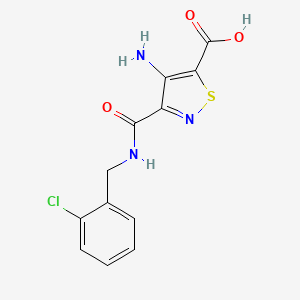![molecular formula C20H25NO B1532650 N-[2-(Feniletoxibencil)]ciclopentanamina CAS No. 1040686-98-3](/img/structure/B1532650.png)
N-[2-(Feniletoxibencil)]ciclopentanamina
Descripción general
Descripción
N-[2-(Phenethyloxy)benzyl]cyclopentanamine is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a cyclopentanamine moiety linked to a benzyl group through a phenethyloxy linkage .
Aplicaciones Científicas De Investigación
N-[2-(Phenethyloxy)benzyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenethyloxy)benzyl]cyclopentanamine typically involves the following steps:
Formation of the Phenethyloxy Intermediate: The initial step involves the reaction of phenethyl alcohol with a suitable benzyl halide under basic conditions to form the phenethyloxy intermediate.
Cyclopentanamine Addition: The phenethyloxy intermediate is then reacted with cyclopentanamine in the presence of a suitable catalyst to form the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N-[2-(Phenethyloxy)benzyl]cyclopentanamine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Phenethyloxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-[2-(Phenethyloxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group allows for binding to hydrophobic pockets, while the cyclopentanamine moiety can interact with polar or charged regions of the target molecule. This dual interaction enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Phenethyloxy)benzyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[2-(Phenethyloxy)benzyl]cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
N-[2-(Phenethyloxy)benzyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
N-[2-(Phenethyloxy)benzyl]cyclopentanamine is unique due to its specific ring size, which influences its chemical reactivity and binding properties. The cyclopentane ring provides a balance between rigidity and flexibility, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-8-17(9-3-1)14-15-22-20-13-7-4-10-18(20)16-21-19-11-5-6-12-19/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGYNUOSKXZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)





